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molecular formula C6H4ClN3S B1383396 5-Amino-6-chloro-2,1,3-benzothiadiazole CAS No. 100191-31-9

5-Amino-6-chloro-2,1,3-benzothiadiazole

Cat. No. B1383396
M. Wt: 185.64 g/mol
InChI Key: CCGIAUJBFGRFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853347B2

Procedure details

A solution is prepared by dissolving a compound (2) (16.8 g, 0.0779 mol) in methanol (800 mL), and SnCl2.2H2O (87 g, 0.389 mol, 5.0 eq), water (80 mL) and 1N HCl (30 mL) are sequentially put into the solution. The reactant is agitated and reflowed overnight, cooled down to room temperature (24° C.), and condensed under a reduced pressure. The condensate is dissolved in dichloromethane, neutralized with a saturated NaHCO3 aqueous solution, and then passed through Celite. An organic layer is dried and condensed under a reduced pressure so as to obtain a yellow solid-phase compound (3) (13.8 g, yield: 95%). 1H NMR (400 MHz, CDCl3): δ ppm 7.99 (s, 1H), 7.14 (s, 1H), 4.54 (br s, 2H).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:5]2=[N:6][S:7][N:8]=[C:4]2[CH:3]=1.O.O.Cl[Sn]Cl.Cl.C([O-])(O)=O.[Na+]>CO.ClCCl.O>[Cl:1][C:2]1[C:10]([NH2:11])=[CH:9][C:5]2[C:4]([CH:3]=1)=[N:8][S:7][N:6]=2 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
ClC1=CC=2C(=NSN2)C=C1[N+](=O)[O-]
Name
Quantity
87 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reactant is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution is prepared
CUSTOM
Type
CUSTOM
Details
(24° C.), and condensed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
An organic layer is dried
CUSTOM
Type
CUSTOM
Details
condensed under a reduced pressure so as

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=CC=2C(=NSN2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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